molecular formula C9H7F3O2 B1304757 Ethyl 2,4,5-trifluorobenzoate CAS No. 351354-41-1

Ethyl 2,4,5-trifluorobenzoate

Cat. No.: B1304757
CAS No.: 351354-41-1
M. Wt: 204.15 g/mol
InChI Key: YCDADJUAUJPWHD-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a trifluorinated ester derivative of benzoic acid, commonly used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trifluorobenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting the overall biochemical pathways .

Properties

IUPAC Name

ethyl 2,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDADJUAUJPWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379015
Record name Ethyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351354-41-1
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351354-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-trifluorobenzoic acid (10.85 g, 61.6 mmol) in dichloromethane (100 mL) is added oxalyl chloride (13.5 mL, 154 mmol) and N,N-dimethylformamide (1 drop). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (100 mL), and to this solution is added ethanol (18 mL, 310 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound as an oil (12.23 g). 1H NMR(CDCl3): δ 7.85–7.73 (m, 1H), 7.06–6.94 (m, 1H), 4.38 (q, 2H), 1.38 (t, 3H).
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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